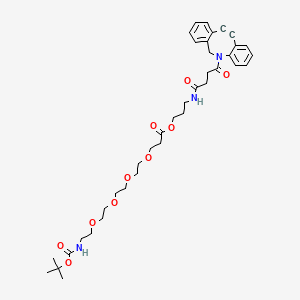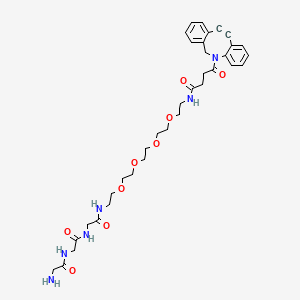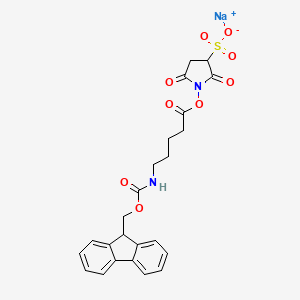
m-PEG4-DBCO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxy-polyethylene glycol-4-dibenzocyclooctyne (m-PEG4-DBCO) is a heterobifunctional crosslinker that contains a thiol/sulfhydryl-reactive maleimide and a dibenzylcyclooctyne (DBCO) group. The compound is widely used in bioorthogonal chemistry, particularly for copper-free click chemistry applications. The hydrophilic polyethylene glycol (PEG) spacer enhances its solubility and reduces non-specific interactions, making it a versatile tool in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG4-DBCO typically involves the conjugation of a maleimide group to a PEG chain, followed by the attachment of the DBCO moiety. The reaction conditions often include:
Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Catalysts: None required for the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction
Temperature: Room temperature to slightly elevated temperatures (25-40°C)
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large reactors and automated systems to handle bulk quantities
Purification: Chromatography techniques to ensure high purity
Quality Control: Rigorous testing to meet industry standards
Analyse Chemischer Reaktionen
Types of Reactions
m-PEG4-DBCO undergoes several types of chemical reactions:
Click Chemistry: Copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) to form stable triazole linkages
Thiol-Maleimide Reaction: Reacts with thiol groups to form stable thioether bonds
Common Reagents and Conditions
Reagents: Azides, thiol-containing compounds
Conditions: Mild, aqueous conditions without the need for copper catalysts
Major Products
Triazole Linkages: Formed from the reaction with azides
Thioether Bonds: Formed from the reaction with thiols
Wissenschaftliche Forschungsanwendungen
m-PEG4-DBCO has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry
Biology: Facilitates the labeling and tracking of biomolecules in live cells
Medicine: Employed in drug delivery systems and the development of antibody-drug conjugates
Industry: Utilized in the production of bioconjugates and surface modifications
Wirkmechanismus
The mechanism of action of m-PEG4-DBCO involves:
Bioorthogonal Reactions: The DBCO group reacts selectively with azides to form triazole linkages without interfering with biological processes
Thiol-Maleimide Conjugation: The maleimide group reacts with thiol groups to form stable thioether bonds
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibenzocyclooctyne-PEG4-maleimide
- Dibenzocyclooctyne-amine
- Dibenzocyclooctyne-PEG4-acid
- Dibenzocyclooctyne-N-hydroxysuccinimidyl ester .
Uniqueness
m-PEG4-DBCO stands out due to its:
- Copper-Free Click Chemistry : Eliminates the need for copper catalysts, reducing potential toxicity
- Hydrophilic PEG Spacer : Enhances solubility and reduces non-specific interactions
- Versatility : Applicable in a wide range of scientific fields .
Eigenschaften
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O6/c1-33-16-17-35-20-21-36-19-18-34-15-14-29-27(31)12-13-28(32)30-22-25-8-3-2-6-23(25)10-11-24-7-4-5-9-26(24)30/h2-9H,12-22H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEOILOXVJZHLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8104304.png)










